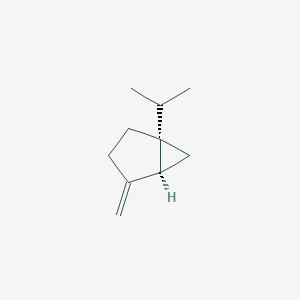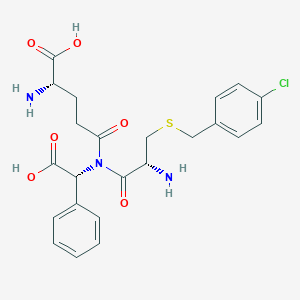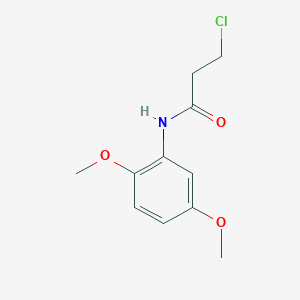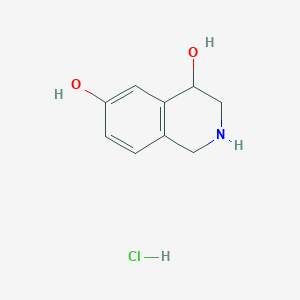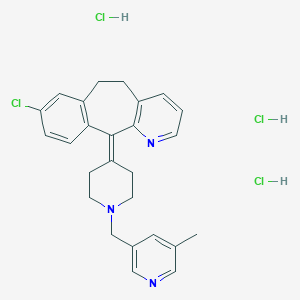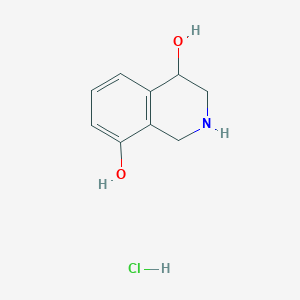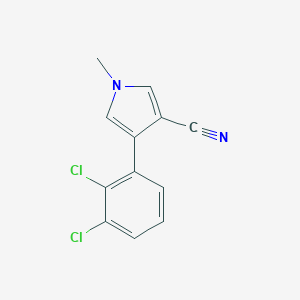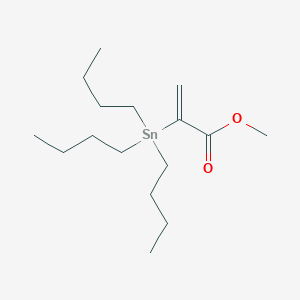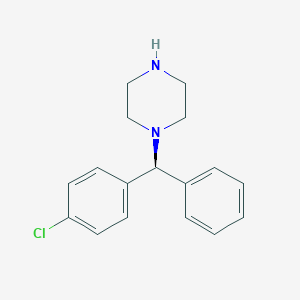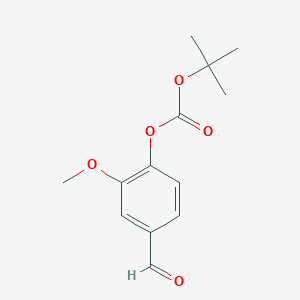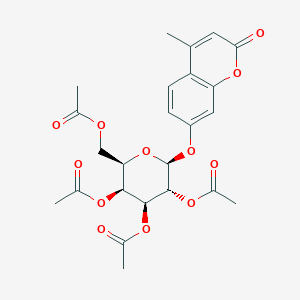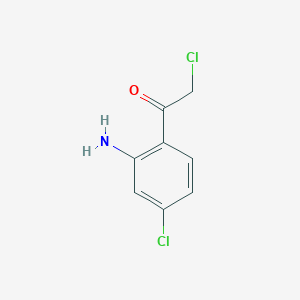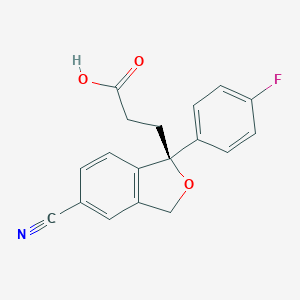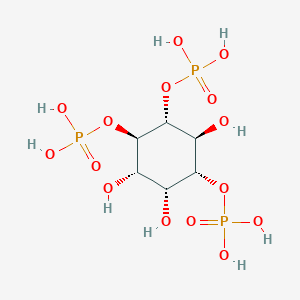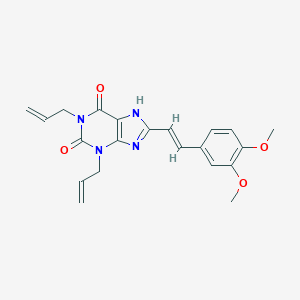
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, also known as DASPMI, is a xanthine derivative that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine binds selectively to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. This binding results in the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various signaling pathways, leading to the observed physiological effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine.
生化学的および生理学的効果
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the enhancement of cognitive function. These effects are thought to be mediated through the selective binding of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine to the α7 nicotinic acetylcholine receptor.
実験室実験の利点と制限
One advantage of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several potential future directions for research on (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine. One area of interest is the development of more potent analogs of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine that could exhibit stronger physiological effects. Another area of interest is the investigation of the potential therapeutic applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, particularly in the treatment of cognitive disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine and its effects on various signaling pathways.
合成法
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine involves the reaction of 3,4-dimethoxystyryl bromide with 1,3-diallyl-8-bromoxanthine in the presence of a palladium catalyst. This reaction results in the formation of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, which can be purified through recrystallization.
科学的研究の応用
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This makes (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine a potential tool for studying the role of this receptor in these processes.
In cancer research, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine may have potential as an anticancer agent.
特性
CAS番号 |
155814-27-0 |
|---|---|
製品名 |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine |
分子式 |
C21H22N4O4 |
分子量 |
394.4 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)16(13-14)29-4/h5-10,13H,1-2,11-12H2,3-4H3,(H,22,23)/b10-8+ |
InChIキー |
CPKFTMZBSCSJGD-CSKARUKUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



